

# "spectroscopic data for Methyl 3-bromo-4-methylbenzoate"

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## Compound of Interest

Compound Name: Methyl 3-bromo-4-methylbenzoate

Cat. No.: B025771

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 3-bromo-4-methylbenzoate**

## Introduction

**Methyl 3-bromo-4-methylbenzoate** (CAS No. 104901-43-1) is a substituted aromatic ester with significant utility as a building block and intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals.<sup>[1][2][3]</sup> Its molecular formula is C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub>, and it possesses a molecular weight of approximately 229.07 g/mol.<sup>[4][5]</sup> Given its role in complex synthetic pathways, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the underlying principles and experimental considerations that ensure data integrity and lead to an unambiguous structural elucidation.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift ( $\delta$ ), integration, and spin-spin coupling multiplicity of each signal provide a detailed map of the proton environment.

## Causality Behind Experimental Choices

The choice of solvent and spectrometer frequency are critical for acquiring high-quality  $^1\text{H}$  NMR data. Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent choice for **Methyl 3-bromo-4-methylbenzoate** due to the compound's good solubility and the solvent's relative chemical inertness. A high-field spectrometer (e.g., 500 MHz) is employed to achieve superior signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals and accurately determining their coupling constants.

## Experimental Protocol: $^1\text{H}$ NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 3-bromo-4-methylbenzoate** in  $\sim$ 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Acquisition Time:  $\sim$ 3-4 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 8-16 scans to ensure a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

## Data Summary and Interpretation

The  $^1\text{H}$  NMR spectrum of **Methyl 3-bromo-4-methylbenzoate** exhibits five distinct signals, corresponding to the three aromatic protons and the two methyl groups.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~8.18 - 8.23	Doublet (d) or Singlet (s)	~2.1 Hz	1H	H-2
~7.85 - 7.90	Doublet of Doublets (dd)	~8.1, 1.9 Hz	1H	H-6
~7.28 - 7.33	Doublet (d)	~8.1 Hz	1H	H-5
~3.90 - 3.94	Singlet (s)	N/A	3H	-OCH <sub>3</sub>
~2.44 - 2.48	Singlet (s)	N/A	3H	Ar-CH <sub>3</sub>

(Data synthesized from multiple sources[1][5])

#### Interpretation of the Spectrum:

- Aromatic Region ( $\delta$  7.0-8.5 ppm):
  - H-2 ( $\delta$  ~8.18 ppm): This proton is deshielded due to its position ortho to the electron-withdrawing carbonyl group of the ester. It appears as a narrow doublet (or sometimes reported as a singlet) due to a small meta-coupling (<sup>4</sup>J) with H-6.[1]
  - H-6 ( $\delta$  ~7.85 ppm): This proton is also ortho to the electron-withdrawing bromine atom and meta to the ester group. It experiences ortho-coupling with H-5 (<sup>3</sup>J  $\approx$  8.1 Hz) and meta-coupling with H-2 (<sup>4</sup>J  $\approx$  1.9 Hz), resulting in a doublet of doublets.[1]
  - H-5 ( $\delta$  ~7.28 ppm): This proton is the most shielded of the aromatic protons as it is ortho to the electron-donating methyl group. It shows a clean doublet due to ortho-coupling with H-6 (<sup>3</sup>J  $\approx$  8.1 Hz).[1]
- Aliphatic Region ( $\delta$  0-5.0 ppm):
  - -OCH<sub>3</sub> ( $\delta$  ~3.90 ppm): The three protons of the methyl ester group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an oxygen atom within an ester functionality.[1][5]

- Ar-CH<sub>3</sub> ( $\delta$  ~2.44 ppm): The protons of the methyl group attached directly to the aromatic ring appear as a singlet. This chemical shift is typical for a methyl group on a benzene ring.[1][5]

## Visualization: Molecular Structure and Proton Assignments

Caption:  $^1\text{H}$  NMR assignments for **Methyl 3-bromo-4-methylbenzoate**.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than  $^1\text{H}$  NMR, proton-decoupled  $^{13}\text{C}$  NMR spectra are simpler, with each unique carbon atom typically appearing as a single line.

## Experimental Protocol: $^{13}\text{C}$ NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis.
- Instrumentation: Utilize a 125 MHz (on a 500 MHz  $^1\text{H}$  system) NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl<sub>3</sub> solvent peak ( $\delta$  = 77.16 ppm).

## Predicted $^{13}\text{C}$ NMR Data and Interpretation

While experimental data is not readily available in the searched literature, the chemical shifts for **Methyl 3-bromo-4-methylbenzoate** can be reliably predicted based on substituent effects on the benzene ring and known values for similar benzoate esters.[\[6\]](#)[\[7\]](#)

Predicted Chemical Shift ( $\delta$ ) ppm	Carbon Assignment	Rationale
~166	C=O	Typical chemical shift for an ester carbonyl carbon.
~142	C-4	Aromatic carbon attached to the methyl group; deshielded.
~135	C-2	Aromatic carbon ortho to the ester, deshielded.
~132	C-6	Aromatic carbon ortho to the bromine, deshielded.
~130	C-1	Quaternary carbon attached to the ester group.
~129	C-5	Aromatic carbon ortho to the methyl group.
~123	C-3	Aromatic carbon directly attached to bromine; shielded by bromine's anisotropic effect but influenced by inductive effect.
~52	-OCH <sub>3</sub>	Characteristic shift for a methyl ester carbon.
~22	Ar-CH <sub>3</sub>	Typical shift for a methyl group on an aromatic ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within

molecular bonds.

## Experimental Protocol: ATR-IR Data Acquisition

- Sample Preparation: Place a small amount of the solid **Methyl 3-bromo-4-methylbenzoate** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm<sup>-1</sup>.
- Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm<sup>-1</sup>) is analyzed for characteristic absorption bands.

## Expected Absorption Bands and Interpretation

The IR spectrum of **Methyl 3-bromo-4-methylbenzoate** is dominated by absorptions from the ester group and the substituted aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100-3000	C-H Stretch	Aromatic C-H
~2960-2850	C-H Stretch	Methyl (CH <sub>3</sub> ) groups
~1725-1710	C=O Stretch	Ester (strong, sharp)
~1600, ~1450	C=C Stretch	Aromatic Ring
~1300-1100	C-O Stretch	Ester (strong)
Below 800	C-Br Stretch	Aryl Halide

The two most diagnostic peaks are the intense C=O stretch of the ester carbonyl group around 1720 cm<sup>-1</sup> and the strong C-O stretch between 1300-1100 cm<sup>-1</sup>.<sup>[8]</sup> The presence of these two bands is strong evidence for the ester functionality.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like esters, typically yielding the protonated molecular ion  $[M+H]^+$ .

## Experimental Protocol: LC-MS (ESI) Data Acquisition

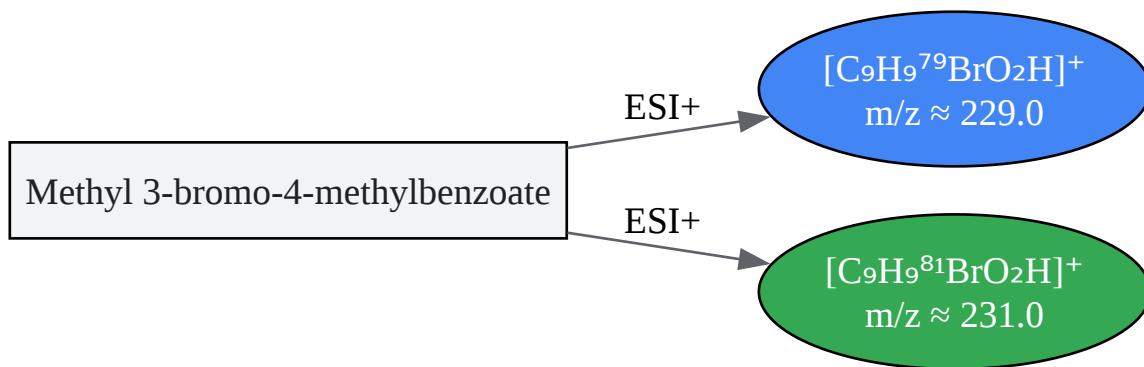
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
- Mobile Phase: An appropriate mobile phase (e.g., methanol/water with 0.1% formic acid) is used to carry the sample into the ESI source. Formic acid aids in the protonation of the analyte.
- Ionization Mode: Operate the ESI source in positive ion mode.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).

## Data Interpretation

The key feature in the ESI mass spectrum is the molecular ion peak. For **Methyl 3-bromo-4-methylbenzoate**, this will be the protonated species,  $[C_9H_9BrO_2 + H]^+$ .

- Molecular Ion Peak: The calculated monoisotopic mass of the neutral molecule is ~227.98 Da. The ESI spectrum will show a prominent cluster of peaks corresponding to the protonated molecule  $[M+H]^+$  at  $m/z \approx 229.0$  and  $231.0$ .<sup>[5]</sup>
- Bromine Isotopic Pattern: A critical feature for confirming the presence of bromine is its characteristic isotopic signature. Bromine has two stable isotopes,  $^{79}Br$  and  $^{81}Br$ , in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. This is a definitive indicator for the presence of a single bromine atom in the molecule.

## Visualization: Bromine Isotopic Pattern



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Caption: Expected ESI-MS isotopic pattern for the protonated molecule.

## Conclusion

The collective analysis of  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data provides a self-validating system for the comprehensive characterization of **Methyl 3-bromo-4-methylbenzoate**.  $^1H$  NMR confirms the specific substitution pattern on the aromatic ring and the presence of the two distinct methyl groups. IR spectroscopy validates the existence of the key ester functional group. Finally, high-resolution mass spectrometry confirms the elemental composition and unequivocally demonstrates the presence of a single bromine atom through its distinct isotopic signature. Together, these techniques provide an unambiguous confirmation of the molecule's structure and a robust methodology for quality assessment in research and development settings.

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- To cite this document: BenchChem. ["spectroscopic data for Methyl 3-bromo-4-methylbenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025771#spectroscopic-data-for-methyl-3-bromo-4-methylbenzoate>

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